molecular formula C16H14O6 B3026796 2',5,7-Trihydroxy-8-methoxyflavanone CAS No. 112408-71-6

2',5,7-Trihydroxy-8-methoxyflavanone

Cat. No.: B3026796
CAS No.: 112408-71-6
M. Wt: 302.28 g/mol
InChI Key: URBNKMKLIWQQRO-UHFFFAOYSA-N
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Description

2’,5,7-Trihydroxy-8-methoxyflavanone: is a flavonoid compound with the molecular formula C16H14O6 and a molecular weight of 302.3 g/mol . It is known for its presence in the roots of the plant Scutellaria baicalensis . This compound is characterized by its three hydroxyl groups and one methoxy group attached to the flavanone backbone, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5,7-Trihydroxy-8-methoxyflavanone typically involves the following steps:

Industrial Production Methods

Industrial production of 2’,5,7-Trihydroxy-8-methoxyflavanone may involve extraction from natural sources such as Scutellaria baicalensis followed by purification processes. Alternatively, large-scale chemical synthesis can be employed using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2’,5,7-Trihydroxy-8-methoxyflavanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the flavanone structure can yield dihydroflavanones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,5,7-Trihydroxy-8-methoxyflavanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBNKMKLIWQQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',5,7-Trihydroxy-8-methoxyflavanone
Reactant of Route 2
2',5,7-Trihydroxy-8-methoxyflavanone
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2',5,7-Trihydroxy-8-methoxyflavanone
Reactant of Route 4
2',5,7-Trihydroxy-8-methoxyflavanone
Reactant of Route 5
2',5,7-Trihydroxy-8-methoxyflavanone
Reactant of Route 6
2',5,7-Trihydroxy-8-methoxyflavanone

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